molecular formula C15H11FN2O B3131942 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one CAS No. 361189-43-7

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one

Cat. No.: B3131942
CAS No.: 361189-43-7
M. Wt: 254.26 g/mol
InChI Key: UTQQSSIDOYGPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a fluorobenzyl group at the third position of the quinoxalin-2(1H)-one structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one typically involves the reaction of 2-fluorobenzylamine with 1,2-dicarbonyl compounds such as glyoxal or its derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone ring to a dihydroquinoxaline structure.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the fluorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Quinoxalin-2(1H)-ones, including 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one, have been investigated for their ability to inhibit various cancer cell lines. Research indicates that derivatives of quinoxalin-2(1H)-one can act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is significant in cancer progression. For instance, a study synthesized several 3-vinyl-quinoxalin-2(1H)-one derivatives and evaluated their cytotoxicity against cancer cell lines such as H460 and Hct116. Some compounds demonstrated potent inhibitory effects on FGFR1 and exhibited lower toxicity compared to established anticancer agents like TKI258 .

Table 1: Anticancer Activity of Quinoxalin-2(1H)-one Derivatives

CompoundIC50 (µM)Cancer Cell LineReference
This compoundXH460
A510Hct116
TKI258YB16-F10

Antibacterial Properties

Recent studies have also focused on the antibacterial potential of quinoxaline derivatives. The synthesis of new Schiff bases incorporating quinoxalin-2(1H)-one has shown promising results against various bacterial strains. These compounds were tested for their ability to inhibit cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are relevant targets in inflammation and cancer .

Table 2: Antibacterial Activity of Quinoxaline Derivatives

CompoundTarget EnzymeInhibition (%)Reference
Schiff Base ACOX-2Z%
Schiff Base BLDHAW%

Chemical Synthesis and Modifications

The versatility of quinoxalin-2(1H)-ones allows for various chemical modifications that can enhance their biological activity. Recent advancements include methods for C–H functionalization, such as fluoroalkoxylation and difluorobenzylation, which introduce fluorinated groups into the quinoxaline structure. These modifications can significantly impact the pharmacological properties of the compounds .

Table 3: Summary of C–H Functionalization Methods

Reaction TypeReagents UsedYield (%)Reference
C3–H FluoroalkoxylationFluoroalkyl alcohols70-87
DifluorobenzylationEthyl bromodifluoroacetateHigh

Case Study 1: FGFR1 Inhibition

In a study focused on the inhibition of FGFR1, several derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that small substituents at specific positions enhanced inhibitory activity, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Antibacterial Evaluation

Another study evaluated new quinoxaline derivatives for antibacterial activity against common pathogens. The results indicated that certain modifications led to significant increases in activity against resistant strains, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one varies depending on its application:

    Anticancer Activity: The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells.

    Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one can be compared with other quinoxaline derivatives such as:

    3-Benzylquinoxalin-2(1H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-(2-Chlorobenzyl)quinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in electronic properties and reactivity.

    3-(2-Methylbenzyl)quinoxalin-2(1H)-one: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic characteristics.

The unique presence of the fluorobenzyl group in this compound imparts distinct properties that can be advantageous in specific applications, such as enhanced binding affinity to biological targets and improved stability under certain conditions.

Biological Activity

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline core with a fluorobenzyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit moderate anticancer properties. A study on similar compounds has shown that modifications in the structure can lead to varied anticancer efficacy against different cell lines. For instance, certain substitutions on the quinoxaline ring significantly enhance cytotoxicity against cancer cells, suggesting a promising avenue for further development .

Antiviral Properties

Quinoxalin-2(1H)-one derivatives have been explored for their antiviral activity, particularly against hepatitis C virus (HCV). A structure-activity relationship study revealed that specific functional groups at the C-3 position of the quinoxaline ring are crucial for enhancing antiviral potency. Compounds with electron-withdrawing groups like fluorine showed improved efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding through its functional groups, leading to alterations in cellular signaling pathways. The compound's ability to act as a photosensitizer suggests additional mechanisms involving reactive oxygen species (ROS) generation upon light activation .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives indicates that:

  • Electron-withdrawing groups at specific positions enhance biological activity.
  • Substituent size and electronic properties play crucial roles in determining potency.
  • Hydrogen-bonding capabilities improve interactions with biological targets, enhancing efficacy against viral infections .

Study 1: Anticancer Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated that compounds with halogen substitutions exhibited significant cytotoxic effects against various cancer cell lines. The introduction of fluorine at the ortho position was particularly effective, enhancing the overall potency of the compounds tested .

Study 2: Antiviral Activity Against HCV

Another investigation focused on quinoxalin-2(1H)-one derivatives revealed that specific modifications led to increased antiviral activity against HCV. The study highlighted the importance of substituent positioning and electronic characteristics in optimizing therapeutic effects.

Summary Table of Biological Activities

Activity Type Effect Key Findings
AnticancerModerate cytotoxicityEnhanced by halogen substitutions
AntiviralSignificant against HCVOptimal activity with electron-withdrawing groups
MechanismEnzyme modulation and ROS generationPhotosensitizing properties noted

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-6-2-1-5-10(11)9-14-15(19)18-13-8-4-3-7-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQQSSIDOYGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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